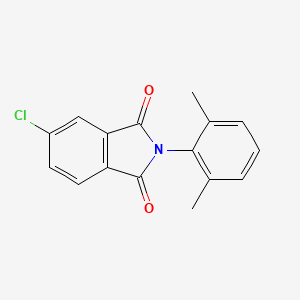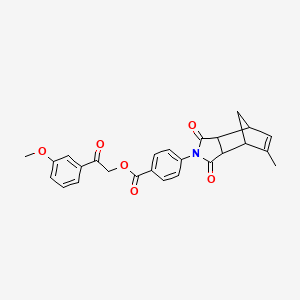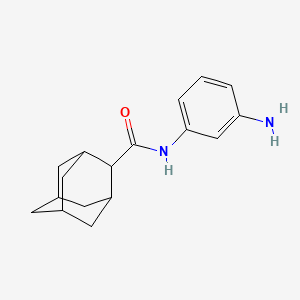![molecular formula C50H42O6P2 B12468209 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylphosphoroso groups attached to a naphthalene core through ethoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene typically involves the reaction of naphthalene derivatives with diphenylphosphoroso compounds. One common method includes the use of phase-transfer catalysis and microwave irradiation to enhance the reaction efficiency . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoroso groups to diphenylphosphine.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Applications De Recherche Scientifique
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological systems and processes.
Mécanisme D'action
The mechanism of action of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, including:
Comparaison Avec Des Composés Similaires
1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene can be compared with other similar compounds such as:
1,8-Bis(diphenylphosphinyl)naphthalene: This compound has similar structural features but differs in its chemical reactivity and applications.
1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane: Another related compound with distinct ion-selective properties and applications in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C50H42O6P2 |
|---|---|
Poids moléculaire |
800.8 g/mol |
Nom IUPAC |
1,8-bis[2-(2-diphenylphosphorylphenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C50H42O6P2/c51-57(40-21-5-1-6-22-40,41-23-7-2-8-24-41)48-33-15-13-29-44(48)53-35-37-55-46-31-17-19-39-20-18-32-47(50(39)46)56-38-36-54-45-30-14-16-34-49(45)58(52,42-25-9-3-10-26-42)43-27-11-4-12-28-43/h1-34H,35-38H2 |
Clé InChI |
HMDFZBAEPVXJAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOC4=CC=CC5=C4C(=CC=C5)OCCOC6=CC=CC=C6P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12468134.png)

![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B12468137.png)
![2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B12468143.png)


![N-(4-methylphenyl)-4-{6-[(4-methylphenyl)amino]-7-oxo-7H-benzo[e]perimidin-2-yl}benzenesulfonamide](/img/structure/B12468178.png)
![N-{1-(2,4-dichlorophenyl)-2-[(diphenylmethyl)amino]-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B12468185.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)


![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
